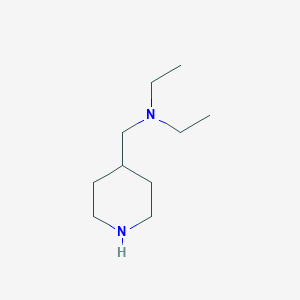

Diethyl(piperidin-4-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(piperidin-4-ylmethyl)amine typically involves the reaction of piperidine with diethylamine under controlled conditions. One common method is the reductive amination of piperidine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl(piperidin-4-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Diethyl(piperidin-4-ylmethyl)amine is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Diethyl(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the specific target. The compound can also modulate signaling pathways by binding to receptors and altering their activity .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness

Diethyl(piperidin-4-ylmethyl)amine is unique due to its specific structure, which combines the properties of both piperidine and diethylamine. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound in scientific research .

Actividad Biológica

Diethyl(piperidin-4-ylmethyl)amine, often referred to as EVT-380813, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is classified as a tertiary amine and a piperidine derivative. Its synthesis typically involves reductive amination, where 4-piperidinone is reacted with diethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method allows for high yields while minimizing by-products.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Anti-AChE Activity

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This activity is particularly relevant for the treatment of Alzheimer's disease, where AChE inhibitors are used to increase acetylcholine levels, thereby improving cognitive function. In vivo studies demonstrated that compounds containing this structure significantly increased acetylcholine content in the cerebral cortex of rats, outperforming established drugs like physostigmine.

2. Antioxidant and Anticancer Properties

Research has shown that derivatives containing this compound exhibit antioxidant properties and potential anticancer activities. A study evaluated compounds based on this structure against MBC-MCF7 breast cancer cells, revealing low cell viability at certain concentrations, indicating their promise as anticancer agents. The antioxidant activity was also noteworthy, with some compounds showing higher efficacy than ascorbic acid .

3. Opioid Receptor Agonism

Another application involves the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, which acts as a potent δ-opioid receptor agonist. This receptor is crucial for pain modulation, suggesting potential analgesic applications.

The mechanisms through which this compound exerts its biological effects vary based on its specific applications:

- AChE Inhibition : By binding to AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.

- Receptor Interaction : As an opioid receptor agonist, it binds to δ-opioid receptors, influencing pain pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-AChE | Inhibition of AChE | |

| Antioxidant | Free radical scavenging | |

| Anticancer | Cell proliferation inhibition | |

| Opioid Agonism | δ-opioid receptor activation |

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound derivative | MBC-MCF7 | Low viability at specific concentrations | |

| N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide | Not specified | Not available |

Case Studies

Case Study 1: Alzheimer's Treatment

In a controlled study involving rats, this compound derivatives were administered to evaluate their effects on cognitive function. The results indicated a significant increase in acetylcholine levels compared to control groups treated with placebo or physostigmine.

Case Study 2: Breast Cancer Screening

A series of compounds incorporating this compound were tested against MBC-MCF7 cells. The findings revealed that several derivatives exhibited promising anticancer activity with low IC50 values, highlighting their potential for further development as therapeutic agents against breast cancer .

Propiedades

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRICNNRIGTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395292 |

Source

|

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116905-90-9 |

Source

|

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.